(S)-2-Aminononanoic acid (S)-2-Aminononanoic acid
Brand Name: Vulcanchem
CAS No.: 133444-84-5
VCID: VC21543886
InChI: InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1
SMILES: CCCCCCCC(C(=O)O)N
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol

(S)-2-Aminononanoic acid

CAS No.: 133444-84-5

Cat. No.: VC21543886

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Aminononanoic acid - 133444-84-5

Specification

CAS No. 133444-84-5
Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
IUPAC Name (2S)-2-aminononanoic acid
Standard InChI InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1
Standard InChI Key JVPFOKXICYJJSC-QMMMGPOBSA-N
Isomeric SMILES CCCCCCC[C@@H](C(=O)[O-])[NH3+]
SMILES CCCCCCCC(C(=O)O)N
Canonical SMILES CCCCCCCC(C(=O)[O-])[NH3+]

Introduction

Chemical Properties

Molecular Structure and Identification

(S)-2-Aminononanoic acid possesses a well-defined chemical structure with precise identification parameters. The molecule features a nine-carbon backbone with an amino group at the C2 position, giving it its characteristic amino acid structure.

Basic Chemical Information

ParameterInformation
IUPAC Name(2S)-2-aminononanoic acid
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
CAS Registry Number133444-84-5
StereochemistryS configuration at C2

These fundamental chemical parameters provide the essential framework for understanding the compound's basic properties and for its unambiguous identification in chemical databases and literature .

Chemical Identifiers and Structural Representation

Modern chemical databases and communication systems utilize various standardized identifiers to represent chemical structures precisely. For (S)-2-Aminononanoic acid, these include:

Identifier TypeValue
Standard InChIInChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1
Standard InChIKeyJVPFOKXICYJJSC-QMMMGPOBSA-N
Isomeric SMILESCCCCCCCC@@H[NH3+]
Canonical SMILESCCCCCCCC(C(=O)[O-])[NH3+]

These chemical identifiers ensure precise structural representation across different chemical databases and enable researchers to accurately reference and identify the compound in various contexts.

Physical Properties

The physical properties of (S)-2-Aminononanoic acid are important considerations for researchers working with this compound. While the search results provide limited specific information on physical properties, some general characteristics can be inferred based on its structure and chemical class:

The compound is likely to exist as a white to off-white crystalline solid at room temperature, similar to other amino acids with extended alkyl chains. Its solubility profile would be influenced by its amphipathic nature, with the polar amino and carboxylic acid groups conferring some water solubility, while the extended nonpolar hydrocarbon chain would contribute to solubility in organic solvents.

Synthesis and Production

Laboratory Synthesis Methods

  • Asymmetric synthesis routes using chiral catalysts to establish the correct stereocenter

  • Chemical modification of naturally occurring amino acids with extended carbon chains

  • Application of enzymatic methods for stereoselective synthesis

These approaches would typically aim to establish the correct S-stereochemistry at the alpha carbon while managing the extended nonpolar side chain.

Biological Functions and Applications

Research Applications

As a non-proteinogenic amino acid, (S)-2-Aminononanoic acid has potential applications in various research contexts:

Peptide Chemistry

The extended alkyl chain of (S)-2-Aminononanoic acid makes it valuable for incorporation into custom peptides where modified hydrophobicity, altered conformational properties, or specific interaction profiles are desired. This can be particularly relevant in designing peptides with specialized functions or improved pharmacokinetic properties.

Structure-Activity Relationship Studies

The compound may serve as an important building block in structure-activity relationship (SAR) studies, where systematic modifications to amino acid side chains help elucidate the relationship between molecular structure and biological activity of peptides or proteins.

Biochemical Probes

The distinctive structure of (S)-2-Aminononanoic acid makes it potentially useful as a biochemical probe for investigating biological systems where hydrophobic interactions or specific recognition events involving extended hydrocarbon chains are important.

Comparison with Other Amino Acids

(S)-2-Aminononanoic acid shares the basic α-amino acid structure with proteinogenic amino acids but features a significantly longer hydrocarbon side chain. This extended chain likely confers different physicochemical properties compared to standard amino acids:

Property(S)-2-Aminononanoic AcidStandard Amino Acids (e.g., Leucine, Isoleucine)
Side Chain Length7-carbon straight chainTypically 3-4 carbon branched chains
HydrophobicityHigher due to extended chainModerate hydrophobicity
Conformational FlexibilityGreater rotational freedomMore restricted due to branching
Molecular Weight173.25 g/molTypically lower (e.g., Leucine: 131.17 g/mol)

This structural distinctiveness positions (S)-2-Aminononanoic acid as a valuable tool for expanding the chemical diversity available in peptide chemistry and related fields.

Desired ConcentrationAmount of Compound
1 mM from 1 mg5.772 mL solvent
5 mM from 1 mg1.1544 mL solvent
10 mM from 1 mg0.5772 mL solvent
1 mM from 5 mg28.86 mL solvent
5 mM from 5 mg5.772 mL solvent
10 mM from 5 mg2.886 mL solvent
1 mM from 10 mg57.7201 mL solvent
5 mM from 10 mg11.544 mL solvent
10 mM from 10 mg5.772 mL solvent

These calculations provide a practical reference for laboratory use, ensuring accurate concentration preparation for experimental protocols .

SupplierPurityPackage SizesAdditional Information
VulcanchemNot specifiedResearch use onlyCAS No. 133444-84-5 (VC21543886)
Apeptides>98%1g, 5gAvailable for research purposes
GlpBio>95.00%Various sizesSample solution provided at 25 μL, 10mM

This commercial availability facilitates research utilizing this non-standard amino acid across various disciplines .

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